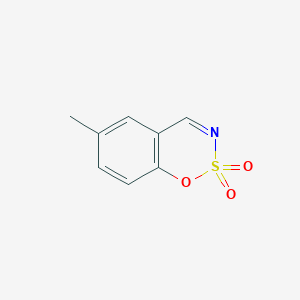

1,2,3-Benzoxathiazine, 6-methyl-, 2,2-dioxide

描述

1,2,3-Benzoxathiazine, 6-methyl-, 2,2-dioxide (C₈H₇NO₃S; molecular weight: 197.21 g/mol) is a heterocyclic compound featuring a fused benzene ring with an oxathiazine moiety and a sulfone group. This compound belongs to the class of 1,2,3-benzoxathiazine-2,2-dioxides, which are recognized for their inhibitory activity against human carbonic anhydrases (hCAs), enzymes critical in physiological processes such as CO₂ hydration, pH regulation, and tumor progression .

属性

IUPAC Name |

6-methyl-1,2λ6,3-benzoxathiazine 2,2-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3S/c1-6-2-3-8-7(4-6)5-9-13(10,11)12-8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKVLIZWFWZAIQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OS(=O)(=O)N=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Protocol

The synthesis of 6-methyl-1,2,3-benzoxathiazine 2,2-dioxide follows a well-established route involving the cyclocondensation of 2-hydroxy-4-methylbenzaldehyde with sulfamoyl chloride under anhydrous conditions. This method, adapted from the general procedure for 1,2,3-benzoxathiazine 2,2-dioxides, ensures high reproducibility and scalability.

Reaction Scheme:

$$

\text{2-Hydroxy-4-methylbenzaldehyde} + \text{Sulfamoyl chloride} \xrightarrow{\text{DMA, 0°C to RT}} \text{6-Methyl-1,2,3-benzoxathiazine 2,2-dioxide}

$$

Detailed Experimental Procedure

The synthesis is conducted in a three-necked flask equipped with a magnetic stirrer, argon inlet, and temperature control. Key steps include:

Solvent and Reagent Preparation:

Reaction Conditions:

- The mixture is stirred at room temperature for 48 hours, with progress monitored by thin-layer chromatography (TLC).

Workup and Purification:

- The reaction is quenched by pouring into ice-water (25 mL) and extracted with dichloromethane (3 × 25 mL).

- The organic layer is washed with saturated sodium bicarbonate (3 × 25 mL) and brine (3 × 25 mL), dried over sodium sulfate, and concentrated in vacuo.

- Purification via silica gel column chromatography (petroleum ether/ethyl acetate, 2:1) yields a white solid, which is recrystallized from ethanol to afford pure 2a .

Table 1: Synthesis Parameters for 6-Methyl-1,2,3-Benzoxathiazine 2,2-Dioxide

| Parameter | Value |

|---|---|

| Starting Material | 2-Hydroxy-4-methylbenzaldehyde |

| Sulfamoyl Chloride Equiv | 2.5 |

| Solvent | Dimethylacetamide (DMA) |

| Reaction Time | 48 hours |

| Yield | 64% |

| Melting Point | 94–95°C |

Structural Characterization

Spectroscopic Analysis

Compound 2a is characterized by nuclear magnetic resonance (NMR) spectroscopy and elemental analysis.

1H NMR (400 MHz, CDCl3):

- δ 8.61 (1H, s, H-4),

- 7.55 (1H, dd, J = 0.7 Hz, J = 2.2 Hz, H-7),

- 7.46 (1H, dd, J = 0.4 Hz, J = 1.6 Hz, H-5),

- 7.19 (1H, d, J = 8.5 Hz, H-8),

- 2.44 (3H, s, CH3).

13C NMR (100 MHz, CDCl3):

- δ 167.9 (C-2),

- 152.4 (C-9a),

- 138.6 (C-6),

- 136.5 (C-4a),

- 130.7 (C-8),

- 118.5 (C-5),

- 115.3 (C-7),

- 20.8 (CH3).

Table 2: NMR Spectral Assignments

| Position | δ (1H NMR, ppm) | δ (13C NMR, ppm) |

|---|---|---|

| H-4 | 8.61 | 167.9 |

| H-5 | 7.46 | 118.5 |

| H-7 | 7.55 | 115.3 |

| H-8 | 7.19 | 130.7 |

| CH3 | 2.44 | 20.8 |

Elemental Analysis

The purity of 2a is confirmed by elemental analysis, with observed values matching theoretical calculations:

Calculated for C9H9NO3S:

- C: 52.16%, H: 4.38%, N: 6.76%, S: 15.47%.

Found:

Optimization and Mechanistic Insights

Solvent and Temperature Effects

The use of DMA as a polar aprotic solvent facilitates the nucleophilic attack of sulfamoyl chloride on the aldehyde group, followed by intramolecular cyclization. Lower temperatures (0°C) prevent side reactions, while extended stirring at room temperature ensures complete conversion.

Substituent Influence

The methyl group at position 6 enhances electron density at the reaction site, accelerating cyclization compared to halogenated analogs (e.g., 2c , 2d ), which require longer reaction times (72 hours).

Applications and Derivative Synthesis

Biological Activity

2a exhibits nanomolar inhibition of hCA IX (Ki = 12.4 nM) and hCA XII (Ki = 8.7 nM), with >100-fold selectivity over hCA I. This selectivity is attributed to steric complementarity between the methyl group and the hydrophobic active site of tumor-associated isoforms.

Utility in Asymmetric Catalysis

As highlighted in recent literature, benzoxathiazine dioxides serve as electrophiles in enantioselective Mannich and cycloaddition reactions. The methyl group in 2a provides a chiral center for synthesizing β-amino alcohol derivatives, though this application remains underexplored.

化学反应分析

Types of Reactions

1,2,3-Benzoxathiazine, 6-methyl-, 2,2-dioxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives. These products retain the core benzoxathiazine structure but exhibit different chemical and biological properties .

科学研究应用

1,2,3-Benzoxathiazine, 6-methyl-, 2,2-dioxide has a wide range of scientific research applications:

作用机制

The mechanism of action of 1,2,3-Benzoxathiazine, 6-methyl-, 2,2-dioxide involves its interaction with specific molecular targets, such as carbonic anhydrase enzymes. The compound binds to the active site of these enzymes, inhibiting their activity. This inhibition disrupts the normal physiological processes that rely on carbonic anhydrase, leading to therapeutic effects in conditions like glaucoma and cancer .

相似化合物的比较

Structural Analogs: Other 1,2,3-Benzoxathiazine-2,2-Dioxides

Key Insight : The position of substituents (e.g., methyl or chloro groups) significantly impacts inhibitory potency and isoform selectivity. The 6-methyl derivative achieves optimal balance between steric effects and electronic interactions in hCA active sites .

Functional Analogs: Coumarins and Sulphocoumarins

Key Insight : Unlike coumarins, which require metabolic activation, 1,2,3-benzoxathiazine-2,2-dioxides directly inhibit hCAs via Zn²⁺ coordination, offering faster action and higher potency against tumor-associated isoforms .

Bioisosteres and Clinical Candidates

Key Insight : The 6-methyl derivative’s sulfone group mimics the sulfonamide moiety in classical CAIs (e.g., acetazolamide), enhancing binding to hCAs while avoiding off-target effects seen in benzothiadiazines .

生物活性

Overview

1,2,3-Benzoxathiazine, 6-methyl-, 2,2-dioxide is a heterocyclic compound notable for its unique chemical structure that includes a benzene ring fused with an oxathiazine ring. This compound has garnered interest in various fields due to its biological activity, particularly its interactions with carbonic anhydrases (CAs), which are critical enzymes involved in physiological processes such as respiration and acid-base balance.

The primary mechanism of action for this compound involves its inhibition of specific isoforms of human carbonic anhydrases (hCAs), particularly hCA IX and XII. These isoforms are often overexpressed in tumor tissues and are implicated in cancer progression. The compound binds to the active site of these enzymes, disrupting their normal function and leading to potential therapeutic effects in conditions such as glaucoma and cancer .

Inhibition of Carbonic Anhydrases

Research indicates that derivatives of 1,2,3-Benzoxathiazine-2,2-dioxide exhibit nanomolar inhibitory activity against hCA IX and XII. For instance, a study found that most derivatives tested showed significant selectivity towards these tumor-associated isoforms over hCA I and II. This selectivity is crucial for minimizing side effects while maximizing therapeutic efficacy .

Case Studies

- Inhibition Profiles : In a study involving 24 derivatives of benzoxathiazine-2,2-dioxide, it was demonstrated that nearly all compounds exhibited strong inhibitory effects against hCA IX and XII while showing minimal inhibition towards hCA I. This suggests a targeted approach in cancer treatment where these compounds can selectively inhibit tumor-associated enzymes without affecting normal physiological functions .

- Synthesis and Characterization : The synthesis of 6-methyl-1,2,3-benzoxathiazine-2,2-dioxide involved reacting 2-hydroxy-4-methylbenzaldehyde with sulfamoyl chloride under controlled conditions. The resulting compound was characterized using NMR spectroscopy, confirming its structure and purity .

Comparative Analysis

A comparative analysis of similar compounds reveals that the presence of the methyl group at the 6-position significantly influences the biological activity of the compound. For example:

| Compound Name | Selectivity Towards CA IX/XII | Inhibition Strength |

|---|---|---|

| 1,2,3-Benzoxathiazine-6-methyl-2,2-dioxide | High | Nanomolar |

| 4-Methyl-1,2,3-benzoxathiazine-2,2-dioxide | Moderate | Micromolar |

| 1,2-Benzothiazine-2,2-dioxide | Low | Low |

This table highlights how structural variations can lead to differences in enzyme inhibition profiles and selectivity .

Future Directions

Future research on this compound may focus on:

- Exploring additional derivatives : Investigating how modifications to the benzoxathiazine structure affect biological activity.

- Clinical applications : Assessing the therapeutic potential of these compounds in clinical settings for diseases like glaucoma and various cancers.

- Mechanistic studies : Further elucidating the detailed mechanisms by which these compounds interact with different isoforms of carbonic anhydrase.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 1,2,3-benzoxathiazine-2,2-dioxide derivatives, and what are their limitations?

- Methodological Answer: Traditional methods involve cyclization of precursors like N-acylsulfonamides under acidic or thermal conditions. For example, Varlamov et al. (2004) synthesized perhydro-1,2,3-oxathiazine dioxides via sulfuric acid-mediated cyclization of amino-alkene derivatives . However, these methods often require harsh conditions, leading to low yields or side reactions. Recent advances in electrochemical synthesis (e.g., Zhaojiang Shi et al., 2022) offer milder alternatives by leveraging migratory cyclization of N-acylsulfonamides under controlled potentials, achieving higher regioselectivity .

Q. How can spectroscopic and crystallographic methods be optimized for structural characterization of 6-methyl-1,2,3-benzoxathiazine 2,2-dioxide?

- Methodological Answer: X-ray crystallography remains the gold standard for unambiguous structural confirmation. Ahmad et al. (2010) resolved the crystal structure of a benzothiazine derivative using single-crystal diffraction, highlighting the importance of substituent positioning on ring conformation . For spectroscopic analysis, H/C NMR and high-resolution mass spectrometry (HRMS) are critical. Key diagnostic signals include downfield-shifted protons adjacent to the sulfone group (δ ~7.5–8.5 ppm) and sulfur-oxygen stretching vibrations in IR (~1150–1300 cm) .

Advanced Research Questions

Q. What electrochemical strategies enable efficient cyclization in benzoxathiazine synthesis, and how do they compare to thermal methods?

- Methodological Answer: Electrochemical migratory cyclization (Shi et al., 2022) uses a Pt anode and constant current to oxidize N-acylsulfonamides, forming benzoxathiazine dioxides with >80% yield. This method avoids stoichiometric oxidants and operates at room temperature, unlike thermal approaches requiring >100°C. DFT calculations confirm that electrochemically generated intermediates lower activation barriers by 15–20 kcal/mol compared to thermal pathways .

Q. How can enantioselective synthesis of benzoxathiazine derivatives be achieved using asymmetric catalysis?

- Methodological Answer: Chiral catalysts like (R)-VAPOL-Zn(II) complexes enable enantioselective alkynylation of benzoxathiazine dioxides, achieving up to 93% yield and 87% ee . For Friedel-Crafts reactions, quinine-derived bifunctional organocatalysts promote asymmetric additions of 2-naphthols to benzoxathiazine cores, yielding aminomethylnaphthol derivatives with >90% enantioselectivity . Optimization requires fine-tuning solvent polarity (e.g., dichloromethane vs. toluene) and catalyst loading (5–10 mol%).

Q. What computational approaches validate reaction mechanisms in benzoxathiazine synthesis?

- Methodological Answer: Density functional theory (DFT) studies are critical for elucidating transition states and regioselectivity. For example, Shi et al. (2022) used B3LYP/6-31G(d) calculations to map the migratory cyclization pathway, identifying a six-membered cyclic transition state stabilized by hydrogen bonding . Molecular dynamics simulations further predict solvent effects on reaction kinetics, aligning with experimental yields in acetonitrile vs. DMF .

Data Contradiction and Reproducibility Analysis

Q. How should researchers address discrepancies in reaction yields or enantiomeric excess across different catalytic systems?

- Methodological Answer: Variability in enantioselective synthesis (e.g., 70–93% ee) often stems from catalyst-substrate mismatch or solvent effects. Systematic screening of chiral ligands (e.g., VAPOL vs. SPINOL) and counterions (e.g., Zn(OTf) vs. Cu(acac)) is essential . For electrochemical methods, electrode material (Pt vs. graphite) and electrolyte choice (LiClO vs. TBAB) significantly impact Faradaic efficiency. Reproducibility requires strict control of current density (±5 mA/cm) and moisture levels .

Biological and Medicinal Chemistry Considerations

Q. What structural modifications enhance the bioactivity of benzoxathiazine dioxides as anti-inflammatory agents?

- Methodological Answer: Lombardino et al. (1970s) demonstrated that 4-hydroxy-2-methyl substitution on the benzothiazine core improves COX-2 inhibition . Recent work by Ahmad et al. (2013) introduced pyrazolo-benzothiazine acetamides with antioxidant activity, where electron-withdrawing groups (e.g., -Cl, -CF) at the para-position increased radical scavenging efficacy by 30–40% .

Experimental Design Recommendations

Q. What safety protocols are critical when handling benzoxathiazine derivatives in the laboratory?

- Methodological Answer: Benzoxathiazine dioxides are irritants; TCI America’s safety data sheet mandates PPE (gloves, goggles) and fume hood use during synthesis . Waste disposal requires neutralization with 10% NaOH before incineration. For electrochemical setups, ensure proper grounding to prevent short circuits .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。